molecular formula C8H8ClNO2 B2460377 5-Chloro-2-methoxybenzamide CAS No. 23068-80-6

5-Chloro-2-methoxybenzamide

Cat. No.: B2460377
CAS No.: 23068-80-6
M. Wt: 185.61
InChI Key: FZOOOJPISNODNI-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxybenzamide is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Chloro-2-methoxybenzamide involves the methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate. This intermediate is then subjected to aminolysis with phenethylamine to yield N-phenethyl-5-chloro-2-methoxybenzamide. The final step involves chlorosulfonation and aminolysis to produce the desired compound .

Another method involves the use of p-aminosalicylic acid as the starting material. This compound undergoes a series of reactions, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using commercially available starting materials such as 5-chlorosalicylic acid and phenethylamine. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted benzamides.

Scientific Research Applications

Antidiabetic Agents

One of the prominent applications of 5-Chloro-2-methoxybenzamide is in the development of antidiabetic medications. It serves as a precursor for glyburide (also known as glibenclamide), a sulfonylurea class drug used to treat type 2 diabetes mellitus. Glyburide functions by stimulating insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels .

Table 1: Comparison of Antidiabetic Agents Derived from this compound

Compound NameStructureMechanism of Action
GlyburideGlyburideStimulates insulin secretion
N-Phenethyl-5-chloro-2-methoxybenzamideN-PhenethylPotential antidiabetic activity

Antimicrobial Properties

Research has demonstrated that compounds related to this compound exhibit antimicrobial and antifungal properties. For instance, derivatives have been tested against various pathogens, showing effectiveness in inhibiting bacterial growth and fungal infections .

Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of several salicylamide derivatives, including those related to this compound. Results indicated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting potential therapeutic applications in treating infections .

Inhibition of NLRP3 Inflammasome

Recent studies have explored the role of benzenesulfonamide analogues, including this compound derivatives, as inhibitors of the NLRP3 inflammasome. This pathway is crucial in inflammatory diseases; thus, compounds targeting this mechanism may provide new avenues for therapeutic intervention .

Table 2: Summary of Inhibitory Effects on NLRP3 Inflammasome

Compound NameInhibition Percentage (%)Reference
JC124 (analogue)75%
Other DerivativesVariable

Research in Drug Design

The structural insights gained from studying this compound and its analogues have provided valuable information for drug design. X-ray crystallography has been employed to visualize interactions at the molecular level, aiding in the optimization of lead compounds for better efficacy and reduced side effects .

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act by inhibiting certain enzymes or receptors, leading to its therapeutic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxybenzaldehyde
  • 3-Chloro-4-hydroxybenzaldehyde
  • 4-Acetamidobenzaldehyde

Comparison

5-Chloro-2-methoxybenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and pharmacological activities, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Biological Activity

5-Chloro-2-methoxybenzamide is a compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom and a methoxy group on the benzene ring, which contributes to its unique pharmacological properties. The general structure can be represented as follows:

C8H8ClO2\text{C}_8\text{H}_8\text{ClO}_2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function as an inhibitor of various signaling pathways , particularly those involved in inflammation and cancer progression.

  • Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial in cancer therapy as it prevents cancer cells from dividing .
  • Cytokine Production Modulation : Studies have shown that derivatives of this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-12p40, which plays a significant role in inflammatory responses .
  • NLRP3 Inflammasome Inhibition : Some research points to its potential as a selective NLRP3 inflammasome inhibitor, which could have implications for treating autoimmune diseases .

Anticancer Activity

This compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. In vitro studies have demonstrated significant antiproliferative effects, with a GI50 (the concentration required to inhibit cell growth by 50%) reported at approximately 7.5 µM .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. For instance, it has been shown to reduce the production of inflammatory mediators in various cellular models, suggesting a potential role in managing inflammatory diseases .

Case Studies and Research Findings

Case Study 1: Antiproliferative Effects on Cancer Cells

In a study examining the effects of this compound on breast cancer cells, researchers found that treatment led to significant cell cycle arrest and reduced cell viability. Flow cytometric assays indicated that the compound effectively induced apoptosis in these cells, with molecular docking studies suggesting binding to the colchicine site on tubulin .

Case Study 2: Inhibition of Cytokine Production

Another study focused on the compound's ability to modulate cytokine production in macrophages. It was observed that treatment with this compound significantly inhibited IL-12p40 production without affecting other cytokines like TNF-α or IL-6, indicating its selective action on the NLRP3 inflammasome pathway .

Comparative Analysis with Related Compounds

CompoundMechanism of ActionAnticancer Activity (GI50)Anti-inflammatory Activity
This compoundTubulin polymerization inhibition7.5 µMIL-12p40 inhibition
JC-171 (related compound)NLRP3 inflammasome inhibitionNot specifiedSignificant IL-1β reduction
Other SalicylamidesVarious oncogenic pathway inhibitionsVariesVaries

Properties

IUPAC Name

5-chloro-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOOOJPISNODNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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